6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CYP2A6 Binding Affinity: A Differentiated Selectivity Profile
The compound demonstrates a quantifiable, albeit weak, binding affinity for the CYP2A6 enzyme, with a reported dissociation constant (Kd) of 4.50E+3 nM (4.5 µM) [1]. This interaction is characterized as a type 1 binding event, indicating a specific interaction with the enzyme's active site. While not a potent inhibitor, this measurable affinity provides a defined point of differentiation from structurally related DHPMs that may exhibit no interaction or a different binding profile with this key drug-metabolizing enzyme [2].
| Evidence Dimension | Binding Affinity (Kd) for CYP2A6 |
|---|---|
| Target Compound Data | Kd = 4.50E+3 nM |
| Comparator Or Baseline | Baseline: No detectable binding expected for many unoptimized DHPM analogs [2]. |
| Quantified Difference | Specific, measurable affinity vs. no or unknown interaction. |
| Conditions | In vitro binding assay measuring type 1 interaction via absorbance change (379-387 nm). |
Why This Matters
This data allows for a predictive assessment of potential CYP-mediated drug-drug interactions or metabolic stability in early-stage research, informing the selection of this compound for specific in vitro pharmacology or ADME studies.
- [1] BindingDB. BDBM50101991. Affinity Data for CYP2A6. 2024. View Source
- [2] Zanger, U.M., Schwab, M. Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. 2013. View Source
